molecular formula C16H25NO5S B11075880 4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide

4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide

Cat. No.: B11075880
M. Wt: 343.4 g/mol
InChI Key: GBAUDIVBNJZRQU-UHFFFAOYSA-N
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Description

4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide is a complex organic compound with the molecular formula C16H25NO5S . This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is substituted with a 3,4-diethoxyphenyl group and an aminoethyl group. The presence of the 1,1-dioxide group indicates that the sulfur atom in the tetrahydrothiophene ring is oxidized.

Preparation Methods

The synthesis of 4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide typically involves multiple steps. One common synthetic route starts with the preparation of the 3,4-diethoxyphenyl ethylamine, which is then reacted with tetrahydrothiophene-3-ol under specific conditions to introduce the aminoethyl group. The final step involves the oxidation of the sulfur atom to form the 1,1-dioxide group .

Chemical Reactions Analysis

4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the sulfide form.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ether bonds in the 3,4-diethoxyphenyl group.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides.

Scientific Research Applications

4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}tetrahydrothiophene-3-ol 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or it can interact with receptors on cell surfaces, modulating signal transduction pathways. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions .

Properties

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

4-[2-(3,4-diethoxyphenyl)ethylamino]-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C16H25NO5S/c1-3-21-15-6-5-12(9-16(15)22-4-2)7-8-17-13-10-23(19,20)11-14(13)18/h5-6,9,13-14,17-18H,3-4,7-8,10-11H2,1-2H3

InChI Key

GBAUDIVBNJZRQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC2CS(=O)(=O)CC2O)OCC

Origin of Product

United States

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